3-Ethylpentyl methanesulfonate
CAS No.:
Cat. No.: VC14016174
Molecular Formula: C8H18O3S
Molecular Weight: 194.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18O3S |
|---|---|
| Molecular Weight | 194.29 g/mol |
| IUPAC Name | 3-ethylpentyl methanesulfonate |
| Standard InChI | InChI=1S/C8H18O3S/c1-4-8(5-2)6-7-11-12(3,9)10/h8H,4-7H2,1-3H3 |
| Standard InChI Key | LAGUWXNRDZOOSD-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)CCOS(=O)(=O)C |
Introduction
Chemical Identity and Structural Characteristics
3-Ethylpentyl methanesulfonate (C₈H₁₈O₃S) consists of a methanesulfonate group (–SO₃CH₃) linked to a 3-ethylpentyl moiety. The branched alkyl chain introduces steric effects that influence its reactivity and physical properties compared to linear analogs like ethyl methanesulfonate (EMS) or methyl methanesulfonate (MMS) .
Structural Analysis
The 3-ethylpentyl group (–OCH₂CH(C₂H₅)CH₂CH₂CH₂–) creates a tertiary carbon center, which may reduce hydrolysis rates compared to primary alkyl sulfonates . This structural feature is critical in pharmaceutical applications where stability under physiological conditions is paramount .
Synthesis and Industrial Production
Synthetic Routes
The esterification of methanesulfonic acid with 3-ethylpentanol is the most plausible synthesis method, mirroring protocols for related compounds like pentan-3-yl methanesulfonate . Key steps include:
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Acid-Catalyzed Esterification:
This reaction typically employs sulfuric acid or toluenesulfonic acid as catalysts . -
Purification: Distillation or recrystallization to achieve >95% purity, as seen in MMS production .
Process Optimization
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Temperature: Elevated temperatures (80–100°C) enhance reaction rates but risk decomposition .
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Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) improve yields .
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Base Addition: Partial neutralization with weak bases (e.g., 2,6-lutidine) minimizes ester degradation .
Physicochemical Properties
Physical State and Stability
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Appearance: Likely a colorless to pale yellow liquid (based on EMS and MMS analogs) .
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Boiling Point: Estimated 180–200°C (extrapolated from shorter-chain esters) .
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Density: ~1.15–1.25 g/cm³ (similar to pentan-3-yl methanesulfonate) .
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Solubility: Miscible with organic solvents (e.g., ethanol, ether); limited water solubility (<10 g/L) .
Reactivity Profile
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Hydrolysis: Slower than linear esters due to steric hindrance. Hydrolyzes in alkaline conditions to methanesulfonic acid and 3-ethylpentanol .
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Alkylation Activity: The methanesulfonate group acts as a leaving group, enabling nucleophilic substitution reactions .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Methanesulfonate esters are widely used in drug synthesis to introduce alkyl groups. For example:
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Abiraterone Methanesulfonate: A salt form enhancing bioavailability .
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Prodrug Activation: Sulfonate esters serve as protecting groups hydrolyzed in vivo .
Chemical Research
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Alkylating Agent: Potential use in mutagenesis studies, though less common than EMS due to steric effects .
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Ionic Liquids: Methanesulfonate-based ionic liquids (e.g., 1-ethyl-3-methylimidazolium methanesulfonate) are solvents in green chemistry .
Environmental and Toxicological Data
Ecotoxicity
Mutagenicity and Carcinogenicity
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